

physical and chemical properties of 2,2'-Dinitrobibenzyl

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Compound of Interest

Compound Name: 2,2'-Dinitrobibenzyl

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An In-depth Technical Guide to 2,2'-Dinitrobibenzyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,2'-Dinitrobibenzyl**, a significant intermediate in organic synthesis. The document details its characteristics, experimental protocols for its preparation, and its role in the synthesis of pharmaceutical compounds.

Core Physical and Chemical Properties

2,2'-Dinitrobibenzyl, with the CAS number 16968-19-7, is a dinitro-dibenzyl functional compound.^[1] It presents as a solid that can range in color from white to pale brown or light yellow.^{[1][2]}

Physical Properties

A summary of the key physical properties of **2,2'-Dinitrobibenzyl** is presented below.

| Property | Value | Source(s) |
|---------------------------|---|--------------|
| Molecular Formula | C ₁₄ H ₁₂ N ₂ O ₄ | [3][4][5][6] |
| Molecular Weight | 272.26 g/mol | [3][4][6] |
| Melting Point | 121-122°C | [3][6] |
| Boiling Point (Predicted) | 391.6 ± 22.0 °C at 760 mmHg | [2][6][7][8] |
| Density (Predicted) | 1.317 ± 0.06 g/cm ³ | [2][6][7][8] |
| Appearance | White to Orange to Green powder to crystal; light yellow powder | [2] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol and acetone. [1] Also slightly soluble in DMSO and very slightly in heated methanol.[2][6][8] | |
| Flash Point | 178.9°C | |
| Refractive Index | 1.628 | [7] |

Chemical and Spectroscopic Properties

2,2'-Dinitrobibenzyl is primarily utilized as a versatile building block in organic synthesis.[1] Its chemical reactivity is centered around the nitro groups, which can undergo reduction to form amino groups, a critical step in the synthesis of various heterocyclic compounds.[1][9]

The spectroscopic data provides the structural confirmation of the compound.

| Spectroscopic Data | Values | Source(s) |
|---|--|-----------|
| ¹ H NMR (500.1 MHz, CDCl ₃) | δ = 7.96 (dd, J = 8.2 Hz, J = 1.2 Hz, 2H), 7.54 (pseudo t, 2H), 7.42 (dd, J = 7.7 Hz, J = 1.3 Hz, 2H), 7.38 (pseudo t, 2H), 3.25 (s, 4H, CH ₂) | [3] |
| ¹³ C NMR (125.8 MHz, CDCl ₃) | δ = 149.37, 136.01, 133.30, 132.49, 127.56, 124.84, 34.44 | [3] |
| IR (ATR, cm ⁻¹) | 2962, 2854, 1608, 1576, 1509, 1443, 1344, 1310, 859, 787, 749, 704 | [3] |
| Mass Spectrometry (EI, 70 eV) | m/z (%) = 273 (1) [M+H] ⁺ , 255 (8), 237 (9), 178 (21), 136 (100), 120 (70), 92 (85) | [3] |

Experimental Protocols

Synthesis of 2,2'-Dinitrobibenzyl from 2-Nitrotoluene

This protocol is based on the oxidative coupling of 2-nitrotoluene, which has been optimized to achieve a high yield.[3][9]

Materials:

- 2-Nitrotoluene
- Potassium tert-butoxide
- Bromine
- Dry Tetrahydrofuran (THF)
- Deionized Water
- Ethanol (EtOH)

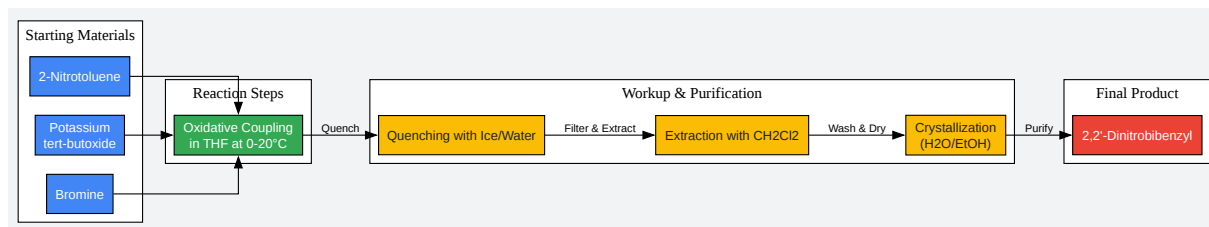
- Dichloromethane (CH_2Cl_2)
- Saturated sodium thiosulfate solution
- Saturated sodium chloride solution
- Magnesium sulfate (MgSO_4)
- Nitrogen gas supply
- Standard laboratory glassware and filtration apparatus

Procedure:

- Under a nitrogen atmosphere, dissolve 2-nitrotoluene (2.00 g, 15.0 mmol) in dry THF (90 mL) in a round-bottom flask.[3]
- Cool the solution to 0°C using an ice bath.[3]
- Add potassium t-butoxide to the cooled solution and stir for 2 minutes.[3]
- Add bromine (3.12 g, 19.5 mmol) to the reaction mixture.[3]
- Stir the reaction for an additional 5 minutes.[3]
- Quench the reaction by adding the mixture to 500 mL of an ice/water mixture.[3]
- Collect the resulting precipitate by filtration.[3]
- Extract the filtrate with CH_2Cl_2 (3 x 100 mL).[3]
- Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by a saturated sodium chloride solution.[3]
- Dry the organic layer over MgSO_4 and concentrate under reduced pressure.[3]
- Purify the crude product by crystallization from a water/ethanol (1:2) mixture to yield **2,2'-dinitrobibenzyl** as a white solid (yield: 95%).[3]

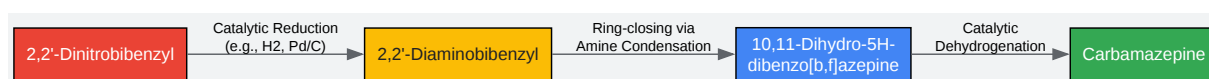
Key Applications and Logical Workflow

A primary application of **2,2'-Dinitrobibenzyl** is its role as a key intermediate in the synthesis of Carbamazepine, an antiepileptic drug.[7][8] The synthetic pathway involves the reduction of the nitro groups of **2,2'-Dinitrobibenzyl** to form 2,2'-diaminobibenzyl, which then undergoes ring-closing and dehydrogenation steps.



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Caption: Experimental workflow for the synthesis of **2,2'-Dinitrobibenzyl**.



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Caption: Role of **2,2'-Dinitrobibenzyl** in Carbamazepine synthesis.

Safety and Handling

2,2'-Dinitrobibenzyl is classified as a hazardous chemical.[1] It may cause skin, eye, and respiratory system irritation.[1] Appropriate personal protective equipment, such as gloves and safety goggles, should be worn when handling this compound.[1] In case of exposure, immediate medical attention is advised.[1] It should be stored in a sealed container in a dry, room-temperature environment.[2][6][8]

This guide serves as a foundational resource for professionals working with **2,2'-Dinitrobibenzyl**, providing essential data and procedural information to support research and development activities.

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